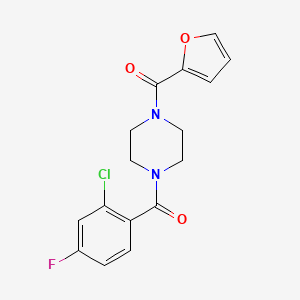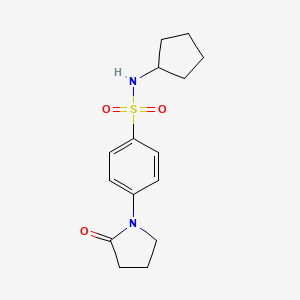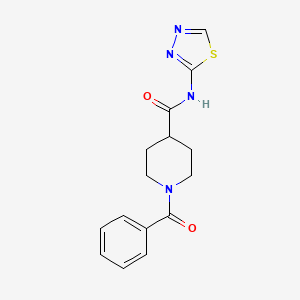![molecular formula C13H16N4O B4846328 6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4846328.png)
6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Vue d'ensemble
Description
6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, also known as MPDQ, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to possess a range of pharmacological activities, including analgesic, anxiolytic, and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of 6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves the modulation of various neurotransmitter systems in the brain. This compound has been shown to enhance the activity of the GABAergic system, which is involved in the regulation of anxiety and pain. Additionally, this compound has been found to modulate the serotonergic and noradrenergic systems, which play a role in the regulation of mood and anxiety. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of pain, as well as reduce anxiety-like behaviors in animal models of anxiety. Additionally, this compound has been shown to possess anti-inflammatory effects, with a reduction in the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several advantages for lab experiments. It has been shown to possess a high degree of purity and stability, making it suitable for use in various assays and experiments. Additionally, this compound has been found to be highly soluble in water, which is advantageous for in vitro studies. However, this compound has some limitations for lab experiments, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of 6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. One potential direction is the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound, particularly with regard to its effects on the GABAergic system. Furthermore, the potential applications of this compound in the treatment of various neurological and inflammatory disorders should be explored in greater detail.
Applications De Recherche Scientifique
6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess analgesic effects in animal models of pain, with a mechanism of action involving the modulation of the GABAergic system. Additionally, this compound has been found to exhibit anxiolytic effects in animal models of anxiety, with a mechanism of action involving the modulation of the serotonergic and noradrenergic systems. Furthermore, this compound has been shown to possess anti-inflammatory effects, with a mechanism of action involving the inhibition of the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
6-methyl-2-propyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-4-12-15-13-14-10-5-8(2)6-11(18)9(10)7-17(13)16-12/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGLBRSFWBGTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4846268.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4846287.png)
![2-[hydroxy(phenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4846295.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4846297.png)
![3-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4846300.png)

![2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4846311.png)

![N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846321.png)
![2-(1,3-benzodioxol-5-yloxy)-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B4846333.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4846346.png)

![N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4846361.png)